WZ811 Subnanomolar CXCR4 Binding Affinity Relative to AMD3100
WZ811 demonstrates subnanomolar competitive binding to CXCR4 with an EC50 of 0.3 nM in an affinity binding assay that measures displacement of the ligand-mimicking CXCR4 antagonist TN14003 [1]. This value places WZ811 among the highest-potency small-molecule CXCR4 antagonists reported in the peer-reviewed literature. In the same publication series, the lead compound 15 showed markedly lower potency, and the template design was based on AMD3100 (plerixafor), which has a reported binding IC50 of approximately 44–100 nM in comparable CXCR4 binding assays depending on the experimental system .
| Evidence Dimension | CXCR4 competitive binding affinity (displacement of labeled ligand) |
|---|---|
| Target Compound Data | EC50 = 0.3 nM |
| Comparator Or Baseline | AMD3100 (plerixafor): IC50 ≈ 44–100 nM for CXCR4 binding |
| Quantified Difference | WZ811 exhibits approximately 147-fold to 333-fold higher binding potency than AMD3100 |
| Conditions | Affinity binding assay using TN14003 as ligand-mimicking CXCR4 antagonist; MDA-MB-231 cells |
Why This Matters
The >100-fold difference in binding potency directly impacts experimental dose selection and may translate to lower required concentrations in cell-based and in vivo assays, reducing off-target exposure.
- [1] Zhan W, Liang Z, Zhu A, Kurtkaya S, Shim H, Snyder JP, Liotta DC. Discovery of small molecule CXCR4 antagonists. J Med Chem. 2007;50(23):5655-5664. View Source
